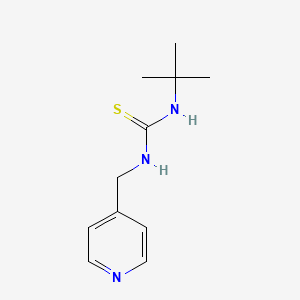

N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-butyl)-N’-(4-pyridinylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl group and a pyridinylmethyl group attached to the thiourea moiety, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N’-(4-pyridinylmethyl)thiourea typically involves the reaction of tert-butylamine with 4-pyridinylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(tert-butyl)-N’-(4-pyridinylmethyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-butyl)-N’-(4-pyridinylmethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

Medicine: It can be explored for its potential therapeutic effects and mechanisms of action in various diseases.

Industry: The compound may find applications in the development of new materials, catalysts, and chemical processes.

Wirkmechanismus

The mechanism of action of N-(tert-butyl)-N’-(4-pyridinylmethyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s activity and selectivity. The pyridinylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-diethylthiourea: A thiourea derivative with diethyl groups.

N,N’-diphenylthiourea: A thiourea derivative with phenyl groups.

N-(tert-butyl)-N’-phenylthiourea: A thiourea derivative with a tert-butyl group and a phenyl group.

Uniqueness

N-(tert-butyl)-N’-(4-pyridinylmethyl)thiourea is unique due to the presence of both a tert-butyl group and a pyridinylmethyl group. This combination of functional groups may impart distinct chemical and biological properties, such as increased stability, solubility, and biological activity, compared to other thiourea derivatives.

Biologische Aktivität

N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a thiourea functional group, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability, while the pyridinylmethyl group may facilitate interactions with biological targets.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The thiourea moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may interact with various receptors, altering their signaling pathways.

- Metal Ion Coordination : The compound's structure allows it to coordinate with metal ions, which can be crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. This compound has shown promise as an antimicrobial agent against various bacterial strains. A study reported that thiourea derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The following table summarizes the IC50 values observed in different studies:

These values indicate that the compound exhibits significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiourea derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| N,N'-Diethylthiourea | Diethylthiourea | Moderate anticancer activity |

| N,N'-Diphenylthiourea | Diphenylthiourea | Antimicrobial and anticancer effects |

| N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea | 3-Pyridinylthiourea | Similar anticancer properties |

The unique combination of the tert-butyl and pyridinylmethyl groups in this compound may enhance its stability and solubility compared to other derivatives.

Case Studies and Research Findings

- Anticancer Study : A recent study evaluated the effects of various thioureas on cancer cell lines, revealing that this compound significantly inhibited cell proliferation through apoptosis induction at low concentrations (IC50 < 20 µM) .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent .

Eigenschaften

IUPAC Name |

1-tert-butyl-3-(pyridin-4-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-11(2,3)14-10(15)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTLPDABOIZVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NCC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.